molecular formula C25H20ClF3N2 B10921709 4-chloro-3,5-bis(4-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole

4-chloro-3,5-bis(4-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole

Cat. No.: B10921709
M. Wt: 440.9 g/mol
InChI Key: HMVRGMNCAGDMDE-UHFFFAOYSA-N
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Description

4-chloro-3,5-bis(4-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole is a complex organic compound with a unique structure that includes a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,5-bis(4-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-chloro-3,5-dimethylphenyl and 3-(trifluoromethyl)benzyl derivatives. These intermediates are then subjected to cyclization reactions to form the pyrazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may be employed to enhance the process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3,5-bis(4-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions may occur with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-chloro-3,5-bis(4-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-chloro-3,5-bis(4-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

  • 4-chloro-3,5-dimethylphenyl derivatives
  • 3-(trifluoromethyl)benzyl derivatives
  • Other substituted pyrazoles

Uniqueness

The uniqueness of 4-chloro-3,5-bis(4-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H20ClF3N2

Molecular Weight

440.9 g/mol

IUPAC Name

4-chloro-3,5-bis(4-methylphenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole

InChI

InChI=1S/C25H20ClF3N2/c1-16-6-10-19(11-7-16)23-22(26)24(20-12-8-17(2)9-13-20)31(30-23)15-18-4-3-5-21(14-18)25(27,28)29/h3-14H,15H2,1-2H3

InChI Key

HMVRGMNCAGDMDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)C)Cl

Origin of Product

United States

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